molecular formula C8H7BrN2O B2658006 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine CAS No. 1207839-86-8

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine

Cat. No. B2658006
CAS RN: 1207839-86-8
M. Wt: 227.061
InChI Key: WOKOIVXIZPPZFL-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine is a chemical compound with the CAS Number: 1207839-86-8 . It has a molecular weight of 227.06 . The compound is typically stored at room temperature and appears as an off-white to gray to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine is 1S/C8H7BrN2O/c1-12-6-4-7(9)8-2-3-10-11(8)5-6/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine is an off-white to gray to yellow-brown solid . It has a molecular weight of 227.06 and is typically stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine has been involved in studies focusing on the synthesis and tautomerism of heterocyclic compounds. A key aspect of these studies is the investigation of various reactions and transformations, such as nitrosation, nitration, bromination, and methylation, to understand the chemical behavior and stability of these compounds (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Pharmaceutical Applications

  • This compound has been a focal point in the development of phosphodiesterase inhibitors, particularly for its potential in treating respiratory diseases. Studies have explored its role as part of the structure of compounds exhibiting bronchodilatory and anti-inflammatory activity (Ochiai et al., 2012). Another notable application is its involvement in the synthesis of adenosine receptor inhibitors, which are crucial in developing treatments for various neurological and cardiovascular disorders (Manetti et al., 2005).

Agricultural Applications

  • The compound has been studied for its herbicidal properties. Research has demonstrated its effectiveness in controlling a broad spectrum of vegetation at low application rates, indicating its potential utility in agricultural practices (Moran, 2003).

Other Applications

  • In the field of material science, the compound has been investigated for its role in corrosion inhibition. This is particularly relevant in industrial applications where corrosion of metals can be a significant issue. The compound's effectiveness in different environmental conditions and with various metal types has been a subject of interest (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Mechanism of Action

While the specific mechanism of action for 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine is not mentioned in the search results, a related compound, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, is noted to be a PDK1 inhibitor with anticancer and antiproliferative activity . This suggests potential biological activity for 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine as well.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Relevant Papers The search results did not provide specific papers related to 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine . For a more comprehensive analysis, a more detailed literature search may be necessary.

properties

IUPAC Name

4-bromo-6-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-7(9)8-2-3-10-11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKOIVXIZPPZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=CC=N2)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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